B1575194 Histone-lysine N-methyltransferase EZH2 (291-299)

Histone-lysine N-methyltransferase EZH2 (291-299)

Cat. No. B1575194
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Histone-lysine N-methyltransferase EZH2

Scientific Research Applications

Role in Kidney Diseases

Histone Methyltransferase EZH2 plays a significant role in various kidney injuries, such as acute kidney injury, renal fibrosis, and diabetic nephropathy. Its inhibition shows therapeutic potential in alleviating these conditions, highlighting its importance in renal pathology and as a therapeutic target (Li, Yu, & Zhuang, 2021).

EZH2 and Follicular Lymphoma

EZH2 mutations and genomic gains play a critical role in the biology of follicular lymphoma. These alterations are associated with increased proliferation and have implications for patient stratification and targeted therapies (Huet et al., 2017).

Enhancing Chemotherapy Efficacy

EZH2 inhibitors can open up chromatin marked by H3K27me3 in acute myeloid leukemia cells, improving the efficacy of chemotherapeutic agents and enabling the expression of proapoptotic genes. This has significant implications for enhancing the effectiveness of DNA-damaging agents in cancer treatment (Adema & Colla, 2022).

Inhibitors in Lymphoma Treatment

EZH2, with its complex role in tumorigenesis, is a target for small molecule inhibitors in lymphoma treatment. EZH2 inhibitors like tazemetostat have shown clinical activity in B cell lymphomas, suggesting their utility in non-Hodgkin lymphoma treatment (Lue & Amengual, 2018).

EZH2 in HIV-1 Latency

EZH2 is critical for the establishment and maintenance of HIV-1 latency. Inhibitors of EZH2 show promise as latency-reversing agents in HIV-1, suggesting a potential role in functional cure strategies for HIV infection (Nguyen, Das, Dobrowolski, & Karn, 2017).

Design of Novel EZH2 Inhibitors

Research on novel EZH2 inhibitors, like hexahydroisoquinolin derivatives, aims to explore the biology of EZH2 and develop new therapeutic agents for cancer treatment, particularly lymphoma (Zhang et al., 2015).

Automethylation of PRC2

EZH2 undergoes automethylation, enhancing its histone methyltransferase activity and influencing gene regulation. This posttranslational modification is critical for PRC2's role in chromatin condensation and transcriptional repression (Wang et al., 2019).

Allosteric Inhibition of PRC2

PRC2 inhibitors acting allosterically via the EED subunit show potential in functional assays and cellular activity, representing a new class of PRC2 inhibitors with implications in tumor gene repression and cancer treatment (Lingel et al., 2017).

Cancer Therapeutics and Mutations

EZH2 mutations resulting in H3K27 hypermethylation are implicated in various cancers. Understanding these mutations provides insights into EZH2 biology and aids in developing small molecule inhibitors for cancer treatment (Kruger, Graves, & McCabe, 2017).

properties

Product Name

Histone-lysine N-methyltransferase EZH2 (291-299)

sequence

KYDCFLHPF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Histone-lysine N-methyltransferase EZH2 (291-299)

Origin of Product

United States

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